molecular formula C7H3Br2NO5 B8210533 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid

Cat. No. B8210533
M. Wt: 340.91 g/mol
InChI Key: GVPABBXTZOHVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3Br2NO5 and its molecular weight is 340.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Chemistry : Some compounds similar to 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid, like 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, are investigated for their potential as inhibitors of the influenza virus neuraminidase. These compounds can crystallize as hydrogen-bonded dimers, stabilizing their crystal structure through intermolecular hydrogen bonding, which is crucial for their biological activity (Jedrzejas et al., 1995).

  • Chemical Synthesis and Stability : The nitrobenzoyl group in related compounds serves as an effective protector for functional hydroxyl groups, reducing oxidative stability and allowing for high yields of desired ions in chemical syntheses (Jorge & Stradiotto, 1996).

  • Derivative Formation : The process of halogenation and nitration of related compounds leads to various derivatives, such as 4-bromo and 4,6-dibromo derivatives. These reactions are important for creating specific chemical structures needed in different applications (Grinev et al., 1983).

  • Biochemistry : In biochemical contexts, compounds like 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid can be used for determining sulfhydryl groups in biological materials, indicating potential for biological and medical applications (Ellman, 1959).

  • Material Science : The structural properties of similar compounds, such as the crystal structure of 4-carboxy-2-nitrobenzeneboronic acid, are studied for their potential interactions in material science applications. The molecular structure and bonding features of these compounds can offer insights into their use in various technological applications (Soundararajan et al., 1993).

properties

IUPAC Name

4,6-dibromo-3-hydroxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPABBXTZOHVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
Reactant of Route 3
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
Reactant of Route 5
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid

Citations

For This Compound
3
Citations
Y Li, JJ Wilson, LH Do, UP Apfel, SJ Lippard - Dalton Transactions, 2012 - pubs.rsc.org
A triptycene-based bis(benzoxazole) diacid ligand H22L2Ph4Ph4 bearing sterically encumbering groups was synthesized. Treatment of H22L2Ph4Ph4 with Fe(OTf)3 afforded a C2-…
Number of citations: 8 pubs.rsc.org
M Linderberg, S Hellberg, S Björk… - European journal of …, 1999 - Elsevier
Novel 4,5-, 4,6-disubstituted and 4,5,6-trisubstituted 3-hydroxyanthranilic acid derivatives were synthesized and their ability to reduce the production of the excitotoxin quinolinic acid (…
Number of citations: 34 www.sciencedirect.com
Y Li, JJ Wilson, LH Do, UP Apfel, SJ Lippard
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.